molecular formula C15H22N2O B6495937 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide CAS No. 946280-92-8

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide

Cat. No. B6495937
CAS RN: 946280-92-8
M. Wt: 246.35 g/mol
InChI Key: SJEGLQDFLAWPSL-UHFFFAOYSA-N
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Description

The compound “N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide” is a derivative of 1,2,3,4-tetrahydroquinoline, which is a type of isoquinoline . Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .


Chemical Reactions Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . The specific reactions that “this compound” would undergo would depend on the conditions and reagents present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 1,2,3,4-Tetrahydroquinoline has a melting point of 9-14 °C .

Mechanism of Action

The exact mechanism of action of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide,3,4-tetrahydroquinoline-6-ylpropionamide is not yet fully understood. However, it is believed that the compound binds to a variety of cellular targets, including proteins and enzymes, and modulates their activity. In addition, the compound has been found to interact with a variety of cellular receptors, including G-protein coupled receptors, and may be involved in signal transduction pathways.
Biochemical and Physiological Effects
This compound,3,4-tetrahydroquinoline-6-ylpropionamide has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. In addition, the compound has been found to possess anti-oxidant, anti-apoptotic, and anti-angiogenic properties. In animal models, the compound has been found to reduce inflammation, reduce tumor growth, and inhibit the growth of bacteria.

Advantages and Limitations for Lab Experiments

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide,3,4-tetrahydroquinoline-6-ylpropionamide has several advantages over other compounds for use in laboratory experiments. The compound is relatively easy to synthesize, and is available in high yields. In addition, the compound has a wide range of biological activities, making it suitable for a variety of applications. However, the compound is relatively unstable, and is subject to oxidation in the presence of air or light.

Future Directions

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide,3,4-tetrahydroquinoline-6-ylpropionamide has potential for use in a variety of applications, including drug development, drug delivery, and imaging agents. Further research is needed to explore the structure-activity relationships of this compound, as well as its mechanism of action. In addition, further studies are needed to explore the potential of this compound for use in cancer therapy. Finally, research is needed to explore the potential of this compound for use in other therapeutic applications, such as the treatment of infectious diseases and neurological disorders.

Synthesis Methods

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide,3,4-tetrahydroquinoline-6-ylpropionamide can be synthesized using a variety of methods, including the reaction of 1,2,3,4-tetrahydroquinoline with an appropriate amine in the presence of a base. This method is relatively simple and yields the desired compound in high yields. Alternatively, the compound can be synthesized from the reaction of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid with an appropriate amine in the presence of a base.

Scientific Research Applications

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide,3,4-tetrahydroquinoline-6-ylpropionamide has been studied for its potential use in drug development, drug delivery, and as an imaging agent. The compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. In addition, the compound has been used as a model compound for studying the structure-activity relationships of 1,2,3,4-tetrahydroquinoline derivatives.

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-15(18)16-9-8-12-6-7-14-13(11-12)5-4-10-17(14)2/h6-7,11H,3-5,8-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEGLQDFLAWPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1=CC2=C(C=C1)N(CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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